molecular formula C9H13ClN2S B1479713 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090371-16-5

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479713
CAS No.: 2090371-16-5
M. Wt: 216.73 g/mol
InChI Key: RGHITYREVDPOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves the reaction of 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole with chloromethyl chloride in the presence of a base. The reaction mixture is heated to reflux for several hours, cooled, and the product is extracted with a suitable solvent. The product is then purified by column chromatography or recrystallization.


Molecular Structure Analysis

The molecular formula of this compound is C8H11ClN2O. The InChI Key is CJBDAZLPCZGVDU-UHFFFAOYSA-N. The Canonical SMILES representation is CN1C(=C2COCCC2=N1)CCl.

Scientific Research Applications

Synthesis and Chemical Reactivity

One significant area of research involves the synthesis of chloromethylpyrazole nucleosides, where compounds similar to "3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole" are utilized as intermediates in creating nucleoside analogs with potential cytostatic activity. For instance, García-López et al. (1980) explored the synthesis and cytostatic activity of several chloromethyl- and iodomethylpyrazole nucleosides, highlighting their moderate to high activities against HeLa cells, with particular derivatives extending the life span of mice bearing ECA tumor (García-López et al., 1980).

Another research avenue focuses on utilizing ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions, as described by Arbačiauskienė et al. (2011). This method provides a route to synthesize pyrano[4,3-c]pyrazol-4(1H)-ones and other related compounds, demonstrating the versatility of pyrazole derivatives in constructing complex organic molecules (Arbačiauskienė et al., 2011).

Potential Therapeutic Applications

The research on pyrazole derivatives also extends into potential therapeutic applications. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents. Hafez et al. (2016) reported that among the synthesized compounds, some exhibited higher anticancer activity compared to the reference drug doxorubicin, demonstrating the promise of pyrazole derivatives in developing new anticancer therapies (Hafez et al., 2016).

Future Directions

One potential direction is to use 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to study the effects of various drugs on the body. Additionally, the integration of green methodologies in the synthesis of pyrano[2,3-c]pyrazole derivatives, such as the application of energy-efficient techniques like microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium, represents a promising future direction .

Properties

IUPAC Name

3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHITYREVDPOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CSCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.